molecular formula C31H40N4O7S B2594234 Cortexolone maleate CAS No. 390803-40-4

Cortexolone maleate

Cat. No. B2594234
CAS RN: 390803-40-4
M. Wt: 612.74
InChI Key: NMWGXMJVHMDGSA-BTJKTKAUSA-N
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Description

Clascoterone (cortexolone 17α-propionate) is a novel antagonist of androgen receptors. It is used for the topical treatment of acne vulgaris in patients aged 12 years and older . It is a potent antiandrogen with selective topical activity . In vitro studies showed that clascoterone binds to androgen receptors with high affinity and inhibits DHT-stimulated signaling .


Synthesis Analysis

Clascoterone is an ester derivative of cortexolone . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

Clascoterone is chemically known as Cortexolone 17α-Propionate . The exact molecular structure is not detailed in the search results.


Chemical Reactions Analysis

Clascoterone competes with androgens, specifically DHT, for binding to the androgen receptors . This competition blocks the androgen receptor signaling cascades that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Scientific Research Applications

Acne Vulgaris

Androgenetic Alopecia (Male Pattern Hair Loss)

Androgen-Dependent Skin Disorders

Conformational Characterization

Mechanism of Action

Clascoterone works by competing with androgens such as dihydrotestosterone (DHT) for androgen receptors, inhibiting the downstream signaling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells responsible for acne pathogenesis .

Safety and Hazards

The reported adverse effects of clascoterone cream 1% are mild and infrequent. Clascoterone has a similar safety profile to vehicle cream from existing studies. Local skin reactions may include erythema, pruritus, scaling/dryness, oedema, skin atrophy, stinging/burning, and striae rubrae .

Future Directions

Clascoterone is currently being investigated as a novel treatment for androgenetic alopecia . If current trials go well, Clascoterone for hair loss could be approved for use in men in 2026 .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-(dimethylamino)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S.C4H4O4/c1-29(2)24-13-8-11-23-22(24)10-9-15-27(23)35(32,33)28-16-6-7-17-30-18-20-31(21-19-30)25-12-4-5-14-26(25)34-3;5-3(6)1-2-4(7)8/h4-5,8-15,28H,6-7,16-21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWGXMJVHMDGSA-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017423
Record name N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortexolone maleate

CAS RN

390803-40-4
Record name N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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